(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione
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Overview
Description
(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione is a natural product found in Streptomyces nashvillensis with data available.
Scientific Research Applications
Novel Sesquiterpene Skeletons
A study explored the molecular rearrangements of tricyclic sesquiterpene derivatives, leading to the creation of compounds with new hydrocarbon skeletons. These compounds, including variants of longipinane and iratzian derivatives, were characterized using NMR and X-ray diffraction, providing insights into their structures and possible applications in chemical synthesis and pharmaceutical research (Armenta-Salinas et al., 2019).
Synthesis and Structural Elucidation
Another study focused on the synthesis and structural analysis of triorganotin(IV) derivatives of sodium deoxycholate, revealing potential antimicrobial and anticancer properties. These derivatives, which include modifications to the sodium deoxycholate structure, were characterized using various spectroscopic methods and showed promising biological activities (Shaheen et al., 2014).
Propellano-bislactones Synthesis
Researchers described a synthesis method for complex molecules like propellano-bislactones using Baylis-Hillman adducts. These synthetic methods are essential for creating novel chemical structures with potential applications in drug development and materials science (Basavaiah & Satyanarayana, 2001).
Homoconduritols and Homoaminoconduritols Synthesis
A paper detailed the synthesis of homoconduritol and homoaminoconduritol derivatives. These compounds have significance in medicinal chemistry and may lead to the discovery of new pharmaceutical agents (Kaya et al., 2016).
Oxetane Formation in Organic Synthesis
In another study, the formation of oxetane, a four-membered cyclic ether, was explored. This research contributes to the understanding of chemical reactions and mechanisms in organic synthesis, which is crucial for the development of new synthetic methodologies (Mosimann & Vogel, 2000).
Properties
Molecular Formula |
C18H24O6 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione |
InChI |
InChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3/t8-,9+,10+,12+,15-,17-,18+/m1/s1 |
InChI Key |
UMVGVJGZMKQXJC-YRWKBYQYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@H]([C@@]3(CCCC[C@H]3[C@@]1(C(=O)C4=C(O2)[C@@H](OC4=O)C)C)O)O |
Canonical SMILES |
CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O |
Synonyms |
dihydrotetrodecamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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